1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide
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Overview
Description
1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, dimethoxy groups, and a phenyl group, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide involves multiple steps. One common method includes the reaction of 3,5-dimethylphenol with formaldehyde to form 3,5-dimethylphenoxy methanol. This intermediate is then reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a suitable base to form the desired compound .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or methoxy groups using reagents like sodium hydride or lithium diisopropylamide
Scientific Research Applications
1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to changes in cellular pathways and physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve central nervous system interactions .
Comparison with Similar Compounds
Similar compounds include:
Metaxalone: A skeletal muscle relaxant with a similar phenoxy structure.
3,5-Dimethylphenyl methylcarbamate: An agricultural insecticide with a related chemical structure.
1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid: Another compound with a similar phenoxy group but different functional groups .
Properties
IUPAC Name |
1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4/c1-18-12-19(2)14-22(13-18)33-17-24-23-16-26(32-4)25(31-3)15-20(23)10-11-29(24)27(30)28-21-8-6-5-7-9-21/h5-9,12-16,24H,10-11,17H2,1-4H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIWZGJPAUOWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=CC=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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